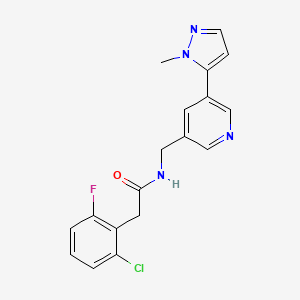

2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group linked to a pyridinylmethyl moiety substituted with a 1-methyl-1H-pyrazol-5-yl group. Acetamide derivatives are widely studied for their pesticidal properties, particularly as herbicides, due to their ability to inhibit key biological pathways in plants .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O/c1-24-17(5-6-23-24)13-7-12(9-21-11-13)10-22-18(25)8-14-15(19)3-2-4-16(14)20/h2-7,9,11H,8,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMDRRSTAKGEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chloro-fluorophenyl moiety linked to a pyrazole-containing pyridine, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrazole, including our compound of interest, exhibit potent anticancer activities. The compound was evaluated against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages:

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 50% |

| IL-6 | 45% |

| IL-1β | 40% |

This activity indicates its potential use as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, reducing cytokine levels.

Case Studies

Several studies have explored the efficacy and safety profile of similar compounds:

- A study by Bouabdallah et al. reported significant cytotoxic potential for pyrazole derivatives against Hep-2 and P815 cell lines with IC50 values indicating strong anticancer properties .

- Another investigation highlighted the effectiveness of pyrazole-containing compounds in inhibiting tumor growth in xenograft models, providing preclinical evidence for their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core acetamide backbone with several herbicides, as outlined in pesticide chemistry literature. Below is a detailed comparison with three analogs from the Pesticide Chemicals Glossary :

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Structural Differences and Implications:

Aromatic Substituents: The target compound’s 2-chloro-6-fluorophenyl group contrasts with the 2,6-dimethylphenyl groups in metazachlor, dimethachlor, and ofurace.

Linker and Functional Groups :

- The pyridinylmethyl linker in the target compound differs from the pyrazolylmethyl (metazachlor), methoxyethyl (dimethachlor), and tetrahydrofuran-2-one (ofurace) groups. These variations influence solubility, metabolic stability, and target specificity. For example, pyridine rings may improve systemic translocation in plants compared to aliphatic linkers.

Biological Activity :

- Metazachlor and dimethachlor are herbicidal, targeting lipid biosynthesis in weeds . The target compound’s pyridine-pyrazole architecture may confer unique activity, but its exact mechanism remains uncharacterized.

Research Findings (Inferred from Structural Analogues):

- Metazachlor : Effective against broadleaf weeds in oilseed rape, with moderate soil persistence .

- Dimethachlor : Used in rice paddies; its methoxyethyl group enhances water solubility for aquatic applications .

- Ofurace : Dual fungicidal/herbicidal activity due to its tetrahydrofuran-2-one moiety .

Notes on Limitations and Further Research

- The provided evidence lacks specific data on the target compound’s synthesis, bioactivity, or environmental behavior. Comparative analysis is based on structural parallels to known herbicides.

- Advanced characterization techniques, such as X-ray crystallography (e.g., SHELXL refinements ), could elucidate the target’s conformational preferences and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.